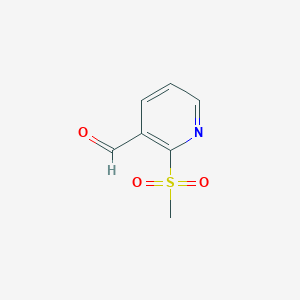
2-(Methylsulfonyl)nicotinaldehyde
Übersicht
Beschreibung
2-(Methylsulfonyl)nicotinaldehyde is a chemical compound with the molecular formula C7H7NO3S . It has a molecular weight of 185.2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-(Methylsulfonyl)nicotinaldehyde is1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3 . The compound’s structure includes a methylsulfonyl group attached to a nicotinaldehyde molecule . Physical And Chemical Properties Analysis
2-(Methylsulfonyl)nicotinaldehyde is a solid compound . It has a molecular weight of 185.2 and a molecular formula of C7H7NO3S . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Sulfhydryl Group Determination : A study by Ellman (1959) highlights the synthesis of water-soluble aromatic disulfides for determining sulfhydryl groups, which is significant in understanding biological materials.
Sulfonylurea Herbicides in Soil : Research by Li et al. (1996) discusses the determination of sulfonylurea herbicides in soil, underscoring the importance of 2-(Methylsulfonyl) compounds in environmental chemistry.
Synthesis of Vinylsulfones and Vinylsulfonamides : A 2020 study elaborates on the synthesis of vinylsulfones and vinylsulfonamides, which have wide biological activities and are used in synthetic organic chemistry. This emphasizes the role of methylsulfonyl compounds in pharmaceutical and chemical synthesis. (Kharkov University Bulletin Chemical Series, 2020)
Methylsulfonylation of Alkenes : He et al. (2019) explored the direct C-H methylsulfonylation of alkenes using inorganic sodium metabisulfite, demonstrating the application of methylsulfonyl groups in organic synthesis. (He et al., 2019)
Nonlinear Optics Materials : Ulman et al. (1990) studied sulfonyl-containing materials for nonlinear optics, highlighting the significance of methylsulfonyl groups in the development of advanced optical materials. (Ulman et al., 1990)
Antibacterial Activity of Sulfonamide Derivatives : Özdemir et al. (2009) synthesized sulfonamide derivatives, including methylsulfonyl compounds, and evaluated their antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents. (Özdemir et al., 2009)
Phosphorylating Agent Development : A study by Beld et al. (1984) on bis[2‐(methylsulfonyl)ethyl] phosphochloridate showcases its use as a phosphorylating agent, demonstrating the chemical versatility of methylsulfonyl derivatives. (Beld et al., 1984)
Synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes : Gong et al. (2019) developed a method for generating 3-(methylsulfonyl)benzo[b]thiophenes, further illustrating the application of methylsulfonyl compounds in organic synthesis. (Gong et al., 2019)
COX-2 Inhibition in Cancer Research : Laube et al. (2019) investigated sulfonamide-substituted compounds, including methylsulfonyl derivatives, for COX-2 inhibition, relevant in cancer research and drug development. (Laube et al., 2019)
Characterization of Nicotinamidases : Research by French et al. (2010) on nicotinamidases and their inhibition by nicotinaldehydes, including 2-(Methylsulfonyl)nicotinaldehyde, contributes to our understanding of these enzymes in various biological processes. (French et al., 2010)
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methylsulfonylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNNEJGGWIDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methanesulfonylpyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
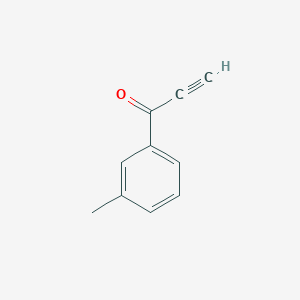
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
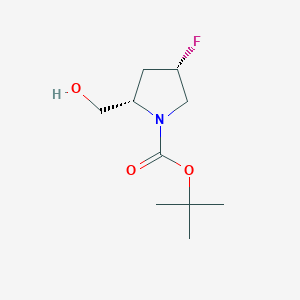
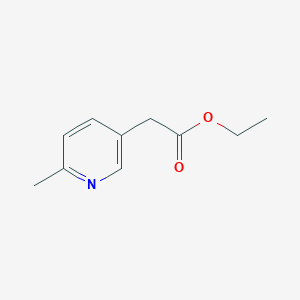
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)
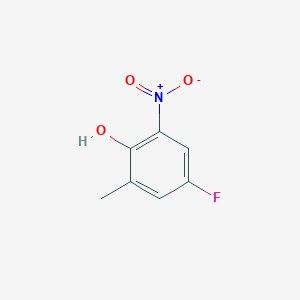
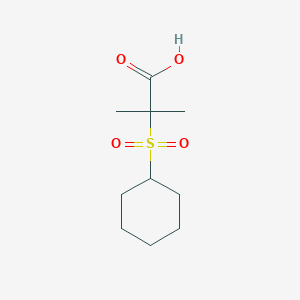
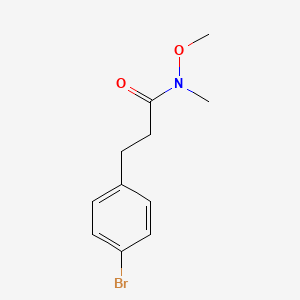
![3-Boc-7-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B1397163.png)
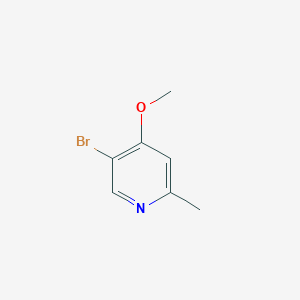
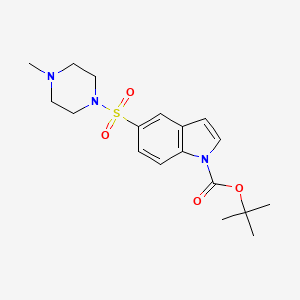
![(3-(4-Chlorobenzo[d]thiazol-2-yl)phenyl)boronic acid](/img/structure/B1397168.png)